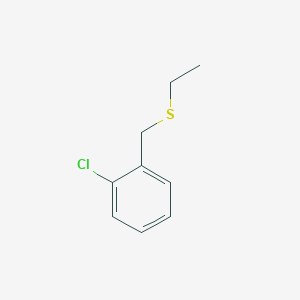
2-Chlorobenzyl ethyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzyl ethyl sulfide is an organosulfur compound with the molecular formula C9H11ClSThis compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl ethyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with sodium ethyl sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C6H4CH2Cl+NaSEt→C6H4CH2SEt+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Chlorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl ethyl sulfides depending on the nucleophile used.
科学的研究の応用
2-Chlorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Explored for its potential use in developing therapeutic agents due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of other chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 2-Chlorobenzyl ethyl sulfide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and disruption of normal cellular functions.
類似化合物との比較
2-Chlorobenzyl ethyl sulfide is similar to other organosulfur compounds such as:
Sulfur Mustard: Known for its use as a chemical warfare agent.
2-Chloroethyl ethyl sulfide: Another half mustard compound with similar chemical properties.
Benzyl Ethyl Sulfide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the benzyl and ethyl sulfide groups, as well as the chlorine atom, which makes it a versatile compound for various chemical transformations .
特性
IUPAC Name |
1-chloro-2-(ethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANUOSTOZGOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














